1-Bromo-5-chloro-2,4-difluorobenzene

Description

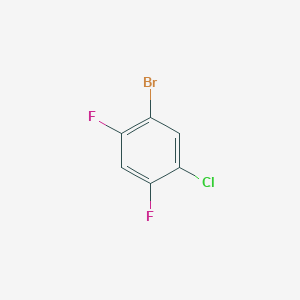

1-Bromo-5-chloro-2,4-difluorobenzene (C₆H₂BrClF₂, molecular weight: 227.43 g/mol, CAS: 914636-89-8) is a polyhalogenated aromatic compound characterized by bromine, chlorine, and fluorine substituents at positions 1, 5, 2, and 4, respectively. Key physicochemical properties include:

- Density: 1.805 ± 0.06 g/cm³ (20°C)

- Boiling Point: 189.0 ± 35.0°C (760 Torr)

- Solubility: 0.027 g/L in water at 25°C

- Flash Point: 68.1 ± 25.9°C .

This compound is primarily used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for advanced materials, such as organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name |

1-bromo-5-chloro-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZLCASDRZHHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660320 | |

| Record name | 1-Bromo-5-chloro-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-89-8 | |

| Record name | 1-Bromo-5-chloro-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-chloro-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2,4-difluorobenzene can be synthesized through halogenation reactions of benzene derivatives. One common method involves the electrophilic aromatic substitution of benzene with bromine, chlorine, and fluorine in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction conditions typically require controlled temperatures and the use of a solvent to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar halogenation techniques. The process involves the use of continuous flow reactors and advanced purification methods to ensure the high purity of the final product. The production process is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloro-2,4-difluorobenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Hydrocarbons, alcohols.

Substitution: Amines, esters, ethers.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, particularly for constructing complex molecules. It is often utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as nucleophilic substitution and oxidation .

Biological Research

In biological studies, 1-Bromo-5-chloro-2,4-difluorobenzene has been explored for its potential role in drug design. Specifically, it has been investigated as a precursor for synthesizing selective estrogen receptor degraders (SERDs), which have shown promise in treating hormone receptor-positive breast cancer .

Medicinal Chemistry

The compound's pharmacological properties are being studied for potential applications in drug development. Its structure allows it to interact with biological targets effectively, making it valuable in synthesizing new therapeutic agents .

Agrochemical Production

In the agricultural sector, this compound is used in the synthesis of herbicides and pesticides that require specific halogenated structures to enhance efficacy .

Dyes and Polymers

The compound also finds applications in the production of dyes and polymers, where its unique halogenation contributes to desired properties in final products .

Case Study 1: Breast Cancer Treatment

Research has indicated that this compound can be utilized as a precursor for SERDs. These compounds are designed to selectively degrade estrogen receptors, providing a targeted approach to treating hormone receptor-positive breast cancer. The effectiveness of these compounds highlights the potential of this halogenated aromatic compound in oncological therapies .

Case Study 2: Antibacterial Activity

Studies have shown that derivatives of this compound can serve as intermediates for synthesizing new classes of antibacterial agents. The synthesis pathway involves modifying this compound to enhance antimicrobial efficacy against resistant bacterial strains .

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Key role in pharmaceutical development |

| Biological Research | Precursor for SERDs | Targeted treatment for hormone receptor-positive breast cancer |

| Medicinal Chemistry | Drug design and development | Investigated for pharmacological properties |

| Agrochemicals | Synthesis of herbicides and pesticides | Enhances efficacy through specific halogenated structures |

| Industrial Chemistry | Production of dyes and polymers | Unique halogenation contributes to desired product properties |

Mechanism of Action

1-Bromo-5-chloro-2,4-difluorobenzene is compared with other similar halogenated benzene derivatives, such as 1-bromo-4-chloro-2-fluorobenzene and 1-bromo-2,4-difluorobenzene. These compounds share structural similarities but differ in the position and type of halogen atoms, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of halogens, which imparts distinct properties and reactivity patterns.

Comparison with Similar Compounds

1-Bromo-3-chloro-5-fluorobenzene (C₆H₃BrClF, CAS: 33863-76-2)

1-Bromo-2,4-difluorobenzene (C₆H₃BrF₂, CAS: 348-61-8)

- Molecular Weight : 192.98 g/mol

- Density : 1.707 g/cm³

- Boiling Point : 150–151°C

- Reactivity : Exhibits high reactivity in Grignard and cross-coupling reactions due to electron-withdrawing fluorine substituents. However, the absence of a chlorine atom limits steric and electronic diversity compared to 1-bromo-5-chloro-2,4-difluorobenzene .

- Synthesis: Economical routes (e.g., Schiemann reaction) yield ~40% with >98% purity, making it cost-effective for industrial use .

1-Bromo-3,4-difluorobenzene (C₆H₃BrF₂, CAS: 348-61-8)

1-Bromo-2-chloro-4-fluorobenzene (C₆H₃BrClF, CAS: 110407-59-5)

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs) : The combination of Br, Cl, and F in this compound enhances electrophilic substitution resistance but promotes nucleophilic aromatic substitution (NAS) and cross-coupling reactivity. In contrast, compounds with fewer EWGs (e.g., 1-bromo-2,4-difluorobenzene) exhibit faster reaction kinetics in NAS .

- Steric Hindrance : The chlorine at position 5 introduces steric bulk, reducing reactivity in crowded catalytic systems compared to less-substituted analogs like 1-bromo-2,4-difluorobenzene .

Thermodynamic Stability

- Thermal Decomposition : The target compound’s higher molecular weight and halogen density (Br, Cl, F) confer greater thermal stability (boiling point ~189°C) compared to 1-bromo-2,4-difluorobenzene (150–151°C) .

Biological Activity

1-Bromo-5-chloro-2,4-difluorobenzene (C6H2BrClF2) is a polyhalogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by multiple halogen substituents, imparts distinctive biological activities, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and applications in drug development.

Structure and Composition

- Molecular Formula : C6H2BrClF2

- Molecular Weight : 227.43 g/mol

- CAS Number : 914636-89-8

Chemical Structure

The compound features a benzene ring with bromine, chlorine, and fluorine substituents at specific positions (1, 5, and 2, 4 respectively), which significantly influence its reactivity and biological interactions.

This compound exhibits various biological activities primarily attributed to its ability to interact with cellular receptors and enzymes. Notably:

- Estrogen Receptor Modulation : The compound has been shown to influence the degradation of estrogen receptor alpha (ERα), a key target in breast cancer therapy. It operates effectively at concentrations as low as 0.7 nM .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of halogenated benzenes can serve as intermediates in synthesizing antibacterial agents, potentially impacting the development of novel quinolone-based antibiotics .

Toxicity Profile

The toxicity of this compound has been assessed through various studies:

- Acute Toxicity : In animal models, the median lethal dose (LD50) has been reported around 2,700 mg/kg when administered orally . Symptoms observed at lethal doses include tremors, weight loss, and respiratory distress.

- Inhalation Studies : Exposure to high concentrations resulted in significant physiological effects such as loss of righting reflex and diminished startle response .

Case Study 1: Breast Cancer Treatment

A study highlighted the potential of using this compound as a precursor for synthesizing selective estrogen receptor degraders (SERDs). These compounds have shown promise in treating hormone receptor-positive breast cancer by effectively degrading ERα .

Case Study 2: Antibacterial Activity

Research into fluorinated aromatic compounds indicated that derivatives could serve as effective intermediates for synthesizing new classes of antibacterial agents. The synthesis pathway involves utilizing this compound to create compounds with enhanced antimicrobial efficacy against resistant bacterial strains .

Applications in Drug Development

This compound is increasingly recognized for its role in:

- Pharmaceutical Synthesis : Its use as a building block for complex organic molecules is pivotal in developing new therapeutic agents.

- Agrochemical Production : The compound is utilized in synthesizing herbicides and pesticides that require specific halogenated structures for enhanced efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.